molecular formula C23H22N4O3 B3311331 N-(4-acetylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 946257-26-7

N-(4-acetylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B3311331
CAS No.: 946257-26-7
M. Wt: 402.4 g/mol
InChI Key: XTDXKJPOLIGQBD-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a synthetic compound featuring a hybrid structure of indole and 1,3,4-oxadiazole moieties linked via an acetamide bridge. The indole core is substituted at position 2 with a 5-propyl-1,3,4-oxadiazole ring, while the acetamide group is attached to a 4-acetylphenyl substituent. This design leverages the bioisosteric properties of oxadiazoles, which enhance pharmacological activity through hydrogen bonding and hydrophobic interactions . The compound’s molecular formula is C₂₃H₂₁N₄O₃, with a molecular weight of 401.44 g/mol. Its synthesis typically involves S-alkylation or nucleophilic substitution reactions, as seen in analogous compounds .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-3-6-22-25-26-23(30-22)20-13-17-7-4-5-8-19(17)27(20)14-21(29)24-18-11-9-16(10-12-18)15(2)28/h4-5,7-13H,3,6,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDXKJPOLIGQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a synthetic compound that integrates an indole structure, an oxadiazole moiety, and an acetamide group. This unique combination of functional groups suggests potential biological activity, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, synthesizing findings from various studies to highlight its significance and applications.

Structure

The molecular formula for this compound is C22H24N4O2. The structure features:

  • Indole Ring : Known for diverse biological activities including anti-cancer and anti-inflammatory properties.
  • Oxadiazole Ring : Often associated with antimicrobial and antifungal activities.
  • Acetamide Group : Enhances solubility and bioavailability.

Physical Properties

PropertyValue
Molecular Weight364.46 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds with oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of the indole structure in this compound may enhance this activity due to the known effects of indoles in modulating immune responses and inhibiting pathogen growth.

Anticancer Potential

The compound's structural elements suggest potential anticancer properties. Indole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. A study evaluating similar compounds found that oxadiazole-containing indoles exhibited cytotoxic effects on various cancer cell lines, leading to apoptosis through multiple pathways including caspase activation and mitochondrial dysfunction.

The mechanism by which this compound exerts its biological effects likely involves:

  • Receptor Binding : The indole moiety may interact with serotonin receptors or other G-protein coupled receptors (GPCRs), influencing neurotransmission and cellular signaling.
  • Enzyme Inhibition : The oxadiazole component may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Study 2: Anticancer Activity

In vitro studies on indole-based compounds revealed that those with oxadiazole substitutions showed enhanced cytotoxicity against breast cancer cells (MCF7) with IC50 values significantly lower than those of standard chemotherapeutics. The study suggested that the compound induces cell cycle arrest at the G2/M phase.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

a. Substituents on the Phenyl Ring

  • This modification may enhance solubility but reduce lipophilicity compared to the acetylphenyl variant .
  • This compound (C₂₃H₂₂N₄O₄, MW 434.45 g/mol) has a higher molecular weight and distinct π-π stacking capabilities .

b. Oxadiazole Substituents

  • 5-Ethyl vs. For example, 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide (C₂₂H₂₃N₄O₂, MW 374.44 g/mol) exhibits lower molecular weight and distinct LogP values .

c. Heterocyclic Variations

  • Benzofuran-oxadiazole hybrids : Compounds like 2-((5-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide replace indole with benzofuran, altering electronic properties and antimicrobial activity .
  • Thiazole-pyridyl hybrids : N-(4-phenyl-thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives introduce pyridyl groups, which may enhance metal coordination or charge-transfer interactions .
Pharmacological Activity Comparison
Compound Target Activity Key Findings Reference
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) LOX, α-glucosidase, BChE inhibition Moderate LOX inhibition (IC₅₀ = 18.2 µM); weak BChE activity (IC₅₀ > 100 µM)
N-(2-Ethoxy-6-methylphenyl) analog (8u) α-glucosidase inhibition Improved inhibition (IC₅₀ = 12.5 µM) due to ethoxy group’s hydrophobicity
Benzofuran-oxadiazole hybrids (2a, 2b) Antimicrobial Potent against E. coli (MIC = 8 µg/mL) via laccase catalysis
Target compound Undisclosed* Predicted enhanced CNS penetration due to acetylphenyl lipophilicity
Physicochemical and Spectroscopic Properties
  • IR/NMR Signatures :

    • The acetylphenyl group in the target compound shows characteristic C=O stretching at ~1670 cm⁻¹ and COCH₃ singlet at δ 2.57 ppm in ¹H NMR, similar to compound 14 in .
    • Benzodioxol-containing analogs exhibit additional C-O-C stretching bands (1200–1250 cm⁻¹) and aromatic proton signals in δ 6.5–7.5 ppm .
  • Molecular Weight and Solubility :

    • The target compound (MW 401.44 g/mol) has intermediate lipophilicity compared to bulkier analogs like 8v (MW 423 g/mol) with nitro groups, which reduce solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

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